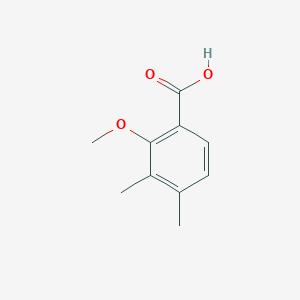

2-Methoxy-3,4-dimethylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFXXPMPGGCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

De Novo Synthesis Approaches to 2-Methoxy-3,4-dimethylbenzoic Acid

De novo synthesis, or the creation of the molecule from the ground up, allows for the precise placement of functional groups. This is often achieved through multi-step sequences that build the molecule from simpler, commercially available precursors.

Another illustrative example of a complex, multi-step synthesis in this chemical space is the preparation of isotopically labeled [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde whiterose.ac.uk. This synthesis involved nine steps starting from an acyclic precursor, incorporating techniques such as cyclization, aromatization, and a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to precisely install the required functional groups whiterose.ac.uk. Such elaborate strategies underscore the step-by-step logic required to build the specific substitution pattern of this compound.

Achieving the correct substitution pattern on the aromatic ring is arguably the most critical challenge. Regioselective functionalization strategies are therefore paramount. A powerful technique in this regard is the directed ortho-metalation of unprotected benzoic acids. Research has shown that by treating an unprotected 2-methoxybenzoic acid with sec-butyllithium (B1581126) (s-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C), deprotonation occurs exclusively at the position ortho to the carboxylate group (the C6 position) organic-chemistry.org. This allows for the specific introduction of a substituent at this site.

Interestingly, a reversal of this regioselectivity can be achieved by changing the reagent system. When the same 2-methoxybenzoic acid is treated with n-butyllithium (n-BuLi) in the presence of potassium tert-butoxide (t-BuOK), deprotonation occurs at the position ortho to the methoxy (B1213986) group (the C3 position) organic-chemistry.org. This tunable regioselectivity provides a versatile toolkit for synthesizing contiguously substituted 2-methoxybenzoic acid derivatives.

| Reagent System | Temperature | Position of Deprotonation | Subsequent Reaction |

|---|---|---|---|

| s-BuLi / TMEDA | -78°C | C6 (ortho to -COOH) | Electrophilic quench |

| n-BuLi / t-BuOK | -78°C | C3 (ortho to -OCH3) | Electrophilic quench |

Modern organic synthesis increasingly relies on novel catalytic systems to improve efficiency, yield, and environmental friendliness. For the synthesis of substituted benzoic acids, various catalytic methods are available. One such method involves the oxidation of the corresponding benzyl (B1604629) alcohols. A notable solvent-free approach utilizes a combination of tert-butyl hydroperoxide (TBHP)/Oxone as the oxidant and ferric chloride (FeCl₃) as a catalyst researchgate.net. This system has been shown to be effective and selective for converting various benzyl alcohols into their corresponding benzoic acids with significant yields researchgate.net.

For constructing parts of the carbon skeleton, transition metal catalysis offers powerful alternatives. For example, gold-catalyzed hydrocarboxylation of alkynes is an efficient method for preparing enol esters, which are valuable synthetic intermediates that can be converted to carboxylic acids researchgate.net. These gold-catalyzed reactions often exhibit high chemoselectivity, proceeding without affecting other potentially reactive groups within the molecule researchgate.net.

| Catalytic System | Reaction Type | Precursor | Product | Reference |

|---|---|---|---|---|

| TBHP/Oxone, FeCl₃ | Oxidation | Benzyl alcohol | Benzoic acid | researchgate.net |

| Gold Complexes | Hydrocarboxylation | Alkyne | Enol Ester | researchgate.net |

Targeted Synthesis of Isomeric and Positional Analogues

The synthesis of isomers and positional analogues of this compound is crucial for structure-activity relationship studies in medicinal chemistry and materials science. This requires flexible synthetic strategies that can be easily adapted to produce a variety of related structures.

Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a diverse library of structurally related compounds through various reaction pathways. This approach is highly efficient for exploring chemical space. For example, in the synthesis of marine tetracyclic meroterpenoids, the natural product aureol (B1238271) was used as a late-stage, pluripotent intermediate nih.gov. Through sequential functionalization of its aromatic ring or epimerization of its core structure, a range of both natural and non-natural derivatives were successfully prepared nih.gov.

This principle can be directly applied to the synthesis of benzoic acid analogues. A common precursor, perhaps a di-substituted benzoic acid, could be synthesized on a large scale. Then, through divergent pathways employing different regioselective reactions, a variety of methoxy and methyl groups could be installed at different positions, leading to a library of isomeric and positional analogues of the target compound. This approach is more efficient than pursuing a separate de novo synthesis for each individual analogue acs.orgnih.gov.

The success of any divergent synthesis hinges on the ability to control chemo- and regioselectivity at each step. As discussed previously, directed ortho-metalation provides an excellent example of how to achieve high regioselectivity in the functionalization of benzoic acid rings organic-chemistry.org. By carefully choosing the lithiating agent and additives, one can direct substituents to specific positions relative to the existing carboxyl and methoxy groups organic-chemistry.org.

Chemoselectivity, the ability to react with one functional group in the presence of others, is equally important. Gold-catalyzed hydrofunctionalization reactions of alkynes with carboxylic acids have demonstrated exquisite chemoselectivity, where the desired transformation occurs without side reactions at other sensitive groups, such as additional carbon-carbon triple bonds researchgate.net. Such selective catalytic systems are essential tools for synthesizing complex analogues, allowing for the late-stage functionalization of molecules without the need for extensive protecting group strategies.

Green Chemistry Principles in Synthetic Route Development

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Research into solvent-free and reduced-solvent conditions is a key aspect of green chemistry. While specific solvent-free methods for this compound are not extensively documented, analogous reactions provide insights into feasible approaches.

One promising technique is mechanochemistry , where mechanical force, such as ball milling, is used to initiate and sustain chemical reactions, often in the absence of a solvent. This method has been successfully applied to the synthesis of various aromatic amides and ketones. rsc.orgacs.orgrsc.org For instance, the mechanochemical coupling of carboxylic acids and amines has demonstrated high yields and simplified work-up procedures. rsc.org Another relevant approach is the use of water as a solvent, which is an environmentally benign and inexpensive choice. The synthesis of veratric acid (3,4-dimethoxybenzoic acid), a structurally similar compound, has been achieved in water, suggesting the potential for adapting this methodology. google.com

The table below illustrates potential greener solvent alternatives for reactions that could be involved in the synthesis of this compound, based on general green chemistry guidelines.

| Conventional Solvent | Greener Alternative(s) | Rationale for Substitution |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Lower toxicity, derived from renewable resources (2-MeTHF), higher boiling point allowing for a wider reaction temperature range. |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced peroxide formation, higher boiling point, and lower miscibility with water for easier work-up. |

| Acetonitrile (B52724) | Water, Ethanol | Lower toxicity, readily available, and environmentally benign. |

This table presents generalized solvent replacements and their viability would need to be experimentally validated for the specific synthesis of this compound.

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions with higher efficiency and selectivity, often under milder conditions. For the synthesis of this compound, which could be prepared from 1-methoxy-2,3-dimethylbenzene, catalytic carboxylation presents a greener alternative to traditional methods involving organolithium reagents.

Recent advancements have focused on the use of transition metal catalysts for the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2) as a renewable C1 source. For example, the synthesis of meta-substituted phenols from benzoic acids has been demonstrated using a CeO2-CuO catalyst system with CO2 mediation. nih.gov While not a direct synthesis of the target molecule, this highlights the potential of catalytic systems to functionalize aromatic rings.

The synthesis of veratric acid has been reported via the selective catalytic oxidation of veratraldehyde using silver nitrate (B79036) as a catalyst and hydrogen peroxide as the oxidant. google.com This method avoids the use of harsher oxidizing agents. A patent also describes a preparation of veratric acid using hydrogen peroxide as the oxidant in an aqueous alkaline solution, eliminating the need for organic solvents. google.com

The following table summarizes catalytic approaches that could be adapted for the synthesis of this compound, drawing parallels from the synthesis of similar compounds like veratric acid.

| Reaction Type | Catalyst System | Substrate Example (Analogous) | Key Advantages |

| Catalytic Oxidation | Silver Nitrate / Hydrogen Peroxide | Veratraldehyde | Use of a milder oxidant, potential for high selectivity. google.com |

| Catalytic Oxidation | Hydrogen Peroxide in aqueous alkali | Veratraldehyde | Avoids organic solvents, environmentally friendly oxidant. google.com |

| Catalytic Carboxylation | CeO2-CuO with CO2 | Benzoic Acids | Potential for direct functionalization of the aromatic ring. nih.gov |

This table is illustrative and the direct application and efficiency of these catalytic systems for this compound synthesis would require specific investigation.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for scalability, safety, and process control. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

While specific flow chemistry applications for the synthesis of this compound are not detailed in the literature, the principles can be applied based on established continuous processing of similar aromatic compounds. For instance, the synthesis of benzoic acid derivatives can be performed in continuous flow reactors, which can mitigate the risks associated with highly reactive intermediates and improve heat transfer, leading to safer and more efficient processes.

The benefits of implementing a flow chemistry approach for a potential synthetic route to this compound are outlined in the table below.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scalability by extending operation time or using parallel reactors. | Faster transition from laboratory to production scale. |

| Safety | Handling large quantities of hazardous reagents and intermediates poses risks. | Smaller reaction volumes at any given time reduce the risk of thermal runaways and explosions. | Improved intrinsic safety of the process. |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels. | Precise control over temperature, pressure, and mixing, leading to better reproducibility and potentially higher yields. | Enhanced product quality and consistency. |

| Reaction Time | Can be lengthy due to slow addition rates and heating/cooling cycles. | Significantly reduced reaction times due to efficient heat and mass transfer. | Increased throughput and process efficiency. |

The development of a continuous flow process for the synthesis of this compound would likely involve modular reactor setups that could be adapted for different steps of the synthesis, from the initial functionalization of the aromatic ring to the final purification of the product.

Chemical Reactivity and Mechanistic Elucidation

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Methoxy-3,4-dimethylbenzoic acid is rendered electron-rich by the presence of the activating methoxy (B1213986) and methyl substituents. This makes it susceptible to electrophilic aromatic substitution. The directing effects of these groups are crucial in determining the position of substitution. The powerful ortho-, para-directing methoxy group, along with the ortho-, para-directing methyl groups, strongly activates the ring for electrophiles. Conversely, the carboxylic acid group is a meta-director and deactivates the ring. msu.edu The cumulative effect of these substituents generally directs incoming electrophiles to the position C5, which is para to the strongly activating methoxy group and ortho to the C4-methyl group.

Halogenation and Nitration Studies

Specific halogenation and nitration studies on this compound are not extensively detailed in available literature. However, the outcomes of such reactions can be predicted based on the principles of electrophilic aromatic substitution. msu.edu The methoxy group is a powerful activating, ortho-para directing group, while the methyl groups are less potent activating, ortho-para directors. The carboxylic acid is a deactivating, meta directing group.

The positions ortho and para to the methoxy group are the most activated sites for electrophilic attack. The C1 position (ortho to the methoxy group) is already substituted by the carboxyl group. Therefore, the most probable site for substitution by an electrophile (such as Br+, Cl+, or NO2+) is the C5 position, which is para to the methoxy group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-methoxy-3,4-dimethylbenzoic acid |

| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-2-methoxy-3,4-dimethylbenzoic acid |

The formation of 2-Chloro-3,4-dimethoxybenzoic acid from a related precursor demonstrates the feasibility of halogenating similar aromatic rings. sigmaaldrich.com

Acylation and Alkylation Reactions on the Aromatic Ring

Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions. While specific examples involving this compound are scarce, the reactivity can be inferred from its structural features. The electron-rich aromatic ring is susceptible to these reactions. However, the presence of the deactivating carboxylic acid group can hinder the reaction, often requiring harsher conditions or protection of the carboxyl group.

Similar to halogenation and nitration, the directing effects of the substituents would favor substitution at the C5 position. For instance, acylation with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield the 5-acetyl derivative. The alkylation of related phenolic compounds has been shown to be influenced by the acidity of the catalyst, which can control the distribution of products. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactivity

The esterification of benzoic acid derivatives is a well-established process. This compound can be readily converted to its corresponding esters through several methods. Standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst is a common approach.

Alternative methods that proceed under milder conditions include:

Reaction with alkyl halides: The carboxylic acid can be converted to its carboxylate salt with a base, followed by reaction with an alkyl halide.

Use of solid acid catalysts: Modified clays, such as phosphoric acid-modified Montmorillonite K-10, have been shown to be effective, reusable catalysts for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org

Methylation with dimethyl sulphate: In the presence of a base, dimethyl sulphate is an effective reagent for converting both phenolic hydroxyl groups and carboxylic acid groups to their methyl ether and methyl ester forms, respectively. google.com

Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Direct amidation with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under mild conditions.

Reductive and Oxidative Conversions of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol (2-(hydroxymethyl)-1-methoxy-3,4-dimethylbenzene). This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.

The aromatic ring itself can also be reduced under specific conditions. A Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol co-solvent, would likely reduce the aromatic ring. For instance, the Birch reduction of o-methoxybenzoic acid yields crude 1,4-dihydro-2-methoxybenzoic acid. orgsyn.org A similar outcome would be anticipated for this compound.

The oxidative conversion of the carboxyl group is not a typical reaction, as it is already in a high oxidation state. However, the aromatic ring can be subject to oxidation. For example, the related compound 3,4-Dimethylbenzoic acid can be oxidized by microorganisms like Rhodococcus rhodochrous to form 3,4-dimethylcatechol. medchemexpress.com

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction for substituted benzoic acids, particularly at elevated temperatures or under acidic conditions. Studies on analogous compounds like 2,4-dimethoxybenzoic acid and o-anisic acid (2-methoxybenzoic acid) provide insight into this process. nist.govresearchgate.net

The decarboxylation of 2,4-dimethoxybenzoic acid is accelerated in acidic solutions. researchgate.netresearchgate.net The proposed mechanism involves the protonation of the carboxylic acid, followed by the cleavage of the carbon-carbon bond between the ring and the carboxyl group. The presence of electron-donating groups, such as the methoxy group at the ortho position, can stabilize the positive charge that develops on the aromatic ring during the transition state, thus facilitating the reaction. For o-anisic acid, decarboxylation at 400 °C in naphthalene (B1677914) resulted in 92% conversion. nist.gov It is expected that this compound would undergo decarboxylation under similar conditions to yield 1-methoxy-2,3-dimethylbenzene.

Catalytic systems have also been developed for the decarboxylation of aromatic carboxylic acids. For example, bimetallic nanoparticles on supported ionic liquid phases have been shown to be effective for the decarboxylation of hydroxybenzoic acids. acs.org

Table 2: Decarboxylation of Methoxy-Substituted Benzoic Acids

| Substrate | Conditions | Major Product | Reference |

|---|---|---|---|

| o-Anisic Acid | 400 °C, Naphthalene | Anisole | nist.gov |

| 2,4-Dimethoxybenzoic acid | Acidic solution (HClO₄) | 1,3-Dimethoxybenzene | researchgate.netresearchgate.net |

Methoxy Group Transformations

The methoxy group (-OCH₃) is a significant determinant of the reactivity of this compound. Its electron-donating nature and susceptibility to cleavage influence the compound's behavior in various chemical reactions.

O-Demethylation and Ether Cleavage Mechanisms

O-demethylation, the removal of the methyl group from the methoxy ether, is a fundamental transformation. This ether cleavage can be achieved under harsh conditions using strong acids or Lewis acids. chem-station.comwikipedia.org

Common reagents for this process include boron tribromide (BBr₃), a potent Lewis acid that readily complexes with the ether oxygen, facilitating nucleophilic attack on the methyl group. chem-station.com The reaction with BBr₃ typically starts at low temperatures and is gradually warmed. chem-station.com Another strong Lewis acid, aluminum chloride (AlCl₃), is also effective, particularly for aromatic methoxy groups adjacent to a carbonyl function. chem-station.comnih.gov

Strong Brønsted acids like 47% hydrobromic acid (HBr) can also cleave the ether bond. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.comyoutube.com This process often requires high temperatures. chem-station.com The general reactivity for ether cleavage by strong acids follows an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com For aryl methyl ethers, the reaction proceeds via protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack of the halide on the methyl group. youtube.com

Recent studies have explored more moderate conditions for demethylation. For instance, an acidic concentrated lithium bromide (ACLB) solution has been shown to be effective for demethylating lignin-derived aromatic compounds. nih.gov The mechanism involves protonation of the ether oxygen followed by Sₙ2 substitution with bromide. nih.gov

| Reagent | Mechanism Type | Key Features |

| Boron tribromide (BBr₃) | Lewis Acid-mediated | High reactivity, often initiated at low temperatures. chem-station.com |

| Aluminum chloride (AlCl₃) | Lewis Acid-mediated | Effective for methoxy groups ortho to a carbonyl. nih.gov |

| Hydrobromic acid (HBr) | Strong Acid-mediated | Sₙ2 attack by bromide on the protonated ether. chem-station.comyoutube.com |

| Acidic Lithium Bromide | Acid-mediated Sₙ2 | Effective under more moderate conditions. nih.gov |

Role in Directing Group Chemistry

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance, thereby activating these positions for electrophilic attack. stackexchange.comvaia.com However, the methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. stackexchange.com

In the context of this compound, the situation is complex. The carboxylic acid group is a deactivating, meta-directing group. quora.com Therefore, the regioselectivity of electrophilic substitution will be determined by the interplay of the activating methoxy and methyl groups versus the deactivating carboxylic acid group. Generally, activating groups have a stronger directing effect than deactivating groups. vaia.com

The "ortho effect" is another crucial factor. Substituents in the ortho position to a carboxylic acid group can cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring. wordpress.comwikipedia.org This reduces resonance between the carboxyl group and the ring, which can influence the acidity and reactivity of the compound. wordpress.comwikipedia.org For ortho-substituted benzoic acids, this effect generally leads to an increase in acidity compared to their meta and para isomers. wordpress.comwikipedia.org In the case of 2-methoxybenzoic acids, an intramolecular hydrogen bond can also moderately affect acidity. researchgate.net

Methyl Group Reactivity

The two methyl groups on the aromatic ring of this compound are also sites for potential chemical modification.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

The methyl groups can undergo oxidation to form carboxylic acids. This transformation can be achieved using strong oxidizing agents. For instance, methyl groups on an aromatic ring can be oxidized directly to the corresponding carboxylic acid using molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org Another method involves the use of a surfactant-based oxodiperoxo molybdenum catalyst with hydrogen peroxide. organic-chemistry.org The oxidation of aryl methyl groups can also be carried out using sulfuric acid in the presence of vanadium pentoxide or manganese dioxide at elevated temperatures. google.com

Side-chain halogenation of alkylarenes can occur under specific conditions. For example, reacting an alkylarene with a halogen in the presence of UV light or at high temperatures can lead to the substitution of hydrogen atoms on the alkyl side chain via a free-radical mechanism. studymind.co.uk In contrast, halogenation of the aromatic ring occurs under different conditions, typically at room temperature with a Lewis acid catalyst. studymind.co.uklibretexts.org

Rearrangement Reactions and Pericyclic Processes

Derivatives of this compound can participate in rearrangement reactions, particularly those involving pericyclic processes.

Sigmatropic Rearrangements in Derivatives

A notable example of a sigmatropic rearrangement is the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal rearrangement of an allyl aryl ether to form an o-allylphenol. libretexts.orglibretexts.org The reaction proceeds through a concerted quora.comquora.com-sigmatropic rearrangement mechanism, involving a cyclic, six-membered transition state. wikipedia.orglibretexts.orglibretexts.org

Baeyer-Villiger Oxidation of Ketone Precursors

The Baeyer-Villiger oxidation is a named organic reaction that involves the oxidation of a ketone to an ester using a peroxyacid or hydrogen peroxide. nih.gov For the synthesis of this compound, the logical precursor would be 2-acetyl-3,4-dimethylanisole. The reaction transforms the ketone functional group into an ester, which can then be hydrolyzed to yield the desired carboxylic acid.

The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through the Criegee intermediate. tru.ca In the context of 2-acetyl-3,4-dimethylanisole, the reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would initiate with the protonation of the carbonyl oxygen of the ketone. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic peroxyacid. The subsequent collapse of this tetrahedral intermediate involves the migration of a substituent from the ketone to the adjacent oxygen of the peroxyacid.

A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of 2-acetyl-3,4-dimethylanisole, the two competing groups for migration are the 2-methoxy-3,4-dimethylphenyl group (an aryl group) and the methyl group. Based on the established migratory aptitude, the aryl group is significantly more likely to migrate than the methyl group. This regioselectivity is a key feature of the Baeyer-Villiger oxidation.

The migration of the 2-methoxy-3,4-dimethylphenyl group results in the formation of an ester, specifically 2-methoxy-3,4-dimethylphenyl acetate. Subsequent hydrolysis of this ester would yield this compound and acetic acid.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics:

Kinetic studies of the Baeyer-Villiger reaction of various acetophenones have been conducted and offer insights into the factors influencing the reaction rate. acs.orgacs.org The rate-determining step is generally considered to be the migration of the substituent from the Criegee intermediate. tru.ca

The nature of the substituents on the migrating aryl group can have a significant impact on the reaction kinetics. Electron-donating groups on the aromatic ring, such as the methoxy and dimethyl groups present in the precursor to this compound, are known to accelerate the reaction. researchgate.net This is because they can stabilize the partial positive charge that develops on the migrating group in the transition state.

A theoretical study on the substituent effects in the Baeyer-Villiger reaction of acetophenones using density functional theory (DFT) supports this observation. tru.ca The study found that electron-donating substituents on the aryl group have a pronounced activation effect on the migration step. tru.ca

The choice of the peroxyacid also plays a crucial role in the reaction kinetics. More acidic peroxyacids, such as trifluoroperacetic acid, are generally more reactive than less acidic ones like perbenzoic acid. acs.org

Thermodynamic Studies:

Thermodynamic data for benzoic acid and its derivatives have been compiled and can be used to estimate the stability of this compound. cdnsciencepub.comrsc.orgchemeo.com The standard enthalpy of formation for solid benzoic acid is approximately -385.1 kJ/mol. cdnsciencepub.com The presence of the methoxy and dimethyl substituents on the benzene ring will influence this value.

The thermodynamic parameters for the protonation of substituted benzoic acids have also been studied. rsc.org These studies indicate that the acidity of the benzoic acid, and therefore its thermodynamic stability in a given medium, is influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups in this compound would be expected to decrease its acidity compared to unsubstituted benzoic acid.

Advanced Spectroscopic and Diffraction Studies for Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of 2-Methoxy-3,4-dimethylbenzoic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The structural elucidation of this compound is accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific experimental data for this compound is not widely published, a detailed assignment can be predicted based on established principles of chemical shifts and substituent effects on aromatic systems.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the two methyl group protons. The aromatic protons, being adjacent to each other, would appear as doublets due to spin-spin coupling. The ¹³C NMR spectrum will display nine unique carbon signals corresponding to the seven aromatic carbons (including the carboxyl carbon), the methoxy carbon, and the two methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~11-13 (broad s) | ~170-173 |

| C1 | - | ~125-128 |

| C2 | - | ~155-158 |

| C3 | - | ~130-133 |

| C4 | - | ~140-143 |

| C5 | ~7.0-7.2 (d) | ~110-113 |

| C6 | ~7.6-7.8 (d) | ~130-133 |

| 2-OCH₃ | ~3.8-4.0 (s) | ~55-58 |

| 3-CH₃ | ~2.1-2.3 (s) | ~15-18 |

| 4-CH₃ | ~2.2-2.4 (s) | ~19-22 |

| Predicted values are based on analogous structures and substituent effects. s = singlet, d = doublet. |

To confirm these assignments and reveal the connectivity between atoms, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent aromatic protons (H5 and H6), showing a distinct cross-peak that confirms their spatial proximity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. ustc.edu.cncolumbia.edu It would definitively link the ¹H signals of the methoxy and methyl groups to their corresponding ¹³C signals, and the aromatic proton signals to their respective carbon signals on the ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2- and 3-bond) H-C correlations, which pieces together the entire molecular puzzle. youtube.comcolumbia.edu Key expected correlations include:

The methoxy protons (2-OCH₃) showing a correlation to the C2 carbon.

The C3-methyl protons showing correlations to C2, C3, and C4.

The C4-methyl protons showing correlations to C3, C4, and C5.

The aromatic proton H6 showing correlations to the carboxyl carbon (C=O), C1, and C4, confirming the substitution pattern.

Substituted benzoic acids can exhibit restricted rotation around the C(aryl)-C(OOH) single bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. unibas.itlibretexts.org For this compound, steric hindrance between the ortho-methoxy group and the carboxylic acid group could create a significant energy barrier to rotation.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, the rotation can be slowed. In a DNMR experiment, as the temperature decreases, one would expect to observe broadening of the signals for the aromatic protons and carbons, particularly those near the carboxylic acid group (C1, C6, and C2). unibas.it At a sufficiently low temperature (the coalescence temperature), the single peak for a given nucleus might split into two, representing the distinct chemical environments of the two planar conformers. By analyzing the spectra at various temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, providing quantitative insight into the molecule's conformational flexibility. unibas.it

Vibrational Spectroscopy (FT-IR and Raman)

Both FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of this compound. The presence of the carboxylic acid, methoxy, and dimethyl-substituted aromatic ring gives rise to a series of characteristic absorption bands. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. nih.gov

Key vibrational modes and their expected frequencies are:

O-H Stretch: A very broad and strong absorption in the FT-IR spectrum, typically centered around 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band between 1680-1710 cm⁻¹ in the FT-IR spectrum is indicative of the carbonyl group of the dimeric aryl carboxylic acid. mdpi.com

C=C Aromatic Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring.

C-O Stretches: The C-O stretching of the carboxylic acid group is coupled with O-H bending and appears as two bands around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹. The aryl-alkyl ether C-O stretch from the methoxy group is expected to show a strong band around 1250 cm⁻¹ and another near 1020-1075 cm⁻¹.

O-H Bend: An out-of-plane bend for the carboxylic acid O-H group results in a broad band near 920 cm⁻¹. docbrown.info

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (dimer) | FT-IR | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | FT-IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | FT-IR, Raman | 2850 - 2980 | Medium |

| C=O stretch (dimer) | FT-IR | 1680 - 1710 | Strong |

| Aromatic C=C stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O stretch (acid) | FT-IR | 1210 - 1320 | Strong |

| C-O stretch (ether) | FT-IR | 1240 - 1260 | Strong |

| O-H bend (out-of-plane) | FT-IR | ~920 | Medium, Broad |

| Predictions are based on typical frequencies for the given functional groups. |

In situ FT-IR spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sampling. mt.comyoutube.com For a hypothetical synthesis of this compound, for instance, via the carboxylation of a corresponding Grignard reagent or an aryl halide, an immersion probe connected to an FT-IR spectrometer could be used to track the reaction progress. mdpi.comrsc.org

By focusing on the unique vibrational frequencies of the reactants, intermediates, and the final product, a detailed kinetic profile can be generated. For example, during a carboxylation reaction, one could monitor:

The disappearance of a key reactant band.

The appearance and potential transient behavior of any intermediate species.

The steady increase of the characteristic C=O stretching vibration of the this compound product around 1700 cm⁻¹. nih.gov

This continuous data stream allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions such as temperature, pressure, and catalyst loading, ensuring process efficiency and safety. mt.comyoutube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. researchgate.net For this compound (Molecular Weight: 180.20 g/mol ), electron ionization (EI) would induce characteristic fragmentation.

The molecular ion peak (M⁺˙) would be observed at m/z = 180. The primary fragmentation pathways are predictable based on the functional groups present:

Loss of a hydroxyl radical (·OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z = 163 (M-17). miamioh.edulibretexts.org This is often a prominent peak.

Loss of a methoxy radical (·OCH₃): Cleavage of the ether bond would result in a fragment at m/z = 149 (M-31).

Loss of a methyl radical (·CH₃): Loss of one of the methyl groups from the ring would produce a fragment at m/z = 165 (M-15).

Decarboxylation: Loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da) after rearrangement can also occur. The loss of the carboxyl radical would lead to a fragment at m/z = 135 (M-45).

Ortho Effect: The presence of the ortho-methoxy group can lead to a characteristic loss of water (H₂O, 18 Da) via intramolecular rearrangement, resulting in a peak at m/z = 162. miamioh.edu A subsequent loss of carbon monoxide (CO, 28 Da) from this ion could yield a fragment at m/z = 134.

Analysis of these fragmentation patterns allows for the confirmation of the molecular weight and the connectivity of the various functional groups on the aromatic ring. researchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Identity | Fragmentation Pathway |

| 180 | [M]⁺˙ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 162 | [M - H₂O]⁺˙ | Loss of water (ortho effect) |

| 149 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 135 | [M - COOH]⁺ | Loss of carboxyl radical |

| 134 | [M - H₂O - CO]⁺˙ | Loss of water and carbon monoxide |

| Based on established fragmentation patterns for substituted benzoic acids and aryl ethers. |

Scientific Data on this compound Remains Elusive

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available data for the chemical compound this compound. Despite extensive investigation for advanced spectroscopic and diffraction studies, no specific research findings were identified for this particular molecule.

The inquiry sought to detail the structural insights of this compound through a variety of advanced analytical techniques. However, no published studies on high-resolution mass spectrometry for its isomer differentiation, tandem mass spectrometry for the structural characterization of its derivatives, or X-ray crystallography for its solid-state molecular conformation could be located.

Consequently, information regarding its crystal packing, hydrogen bonding networks, potential polymorphism, and co-crystallization research is also unavailable in the current body of scientific literature.

While data exists for related compounds such as various isomers of dimethylbenzoic acid and dimethoxybenzoic acid, this information cannot be extrapolated to accurately describe the specific properties and behaviors of this compound. The precise arrangement of the methoxy and dimethyl functional groups on the benzoic acid core is critical in determining its unique chemical and physical characteristics, including its mass spectrometric fragmentation patterns and crystal structure.

The absence of research on this specific compound means that no data tables or detailed findings can be provided for the outlined sections. Further empirical research, including synthesis and subsequent analytical characterization, would be required to generate the scientific knowledge requested.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 2-Methoxy-3,4-dimethylbenzoic acid, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylic acid group), conformational analysis is crucial. This involves identifying the various stable conformers and determining their relative energies to find the global minimum energy structure. nih.gov

The process would involve systematically rotating the dihedral angles of the methoxy and carboxylic acid groups and performing a geometry optimization for each starting conformation. The results would indicate the most stable spatial arrangement of the functional groups. Studies on similar benzoic acid derivatives show that the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the potential for intramolecular hydrogen bonding are key factors in determining the most stable conformer. nih.govconicet.gov.ar

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a hypothetical representation of the type of data obtained from geometry optimization and is not based on actual calculated values for this specific molecule.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C-COOH | 1.49 |

| C=O | 1.22 | |

| C-OH | 1.35 | |

| C-OCH₃ | 1.37 | |

| **Bond Angles (°) ** | O=C-OH | 122.5 |

| C-C-COOH | 120.8 | |

| C-C-OCH₃ | 118.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com For this compound, the analysis would involve calculating the energies of these orbitals and mapping their electron density distributions to identify the likely sites for electrophilic and nucleophilic attack. The electron-donating methoxy and methyl groups are expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group influences the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This table is hypothetical and illustrates the expected output of an FMO analysis.)

| Property | Value (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for interpreting and validating experimental spectra. By simulating spectra, calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for calculating the NMR isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov This calculation is typically performed on the optimized geometry of the molecule.

For this compound, GIAO calculations, often using the B3LYP functional, would predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be correlated with experimental spectra to provide a definitive assignment of all proton and carbon signals, which is especially useful for unambiguously distinguishing between the aromatic protons and the different methyl groups. epstem.net

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. uc.pt The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. epstem.net

A vibrational analysis of this compound would provide a full assignment of its fundamental vibrational modes. This includes identifying the characteristic stretching and bending frequencies for the O-H of the carboxylic acid, the C=O stretch, the C-O stretches of the methoxy and acid groups, and the various vibrations of the aromatic ring and methyl groups. The simulated IR and Raman spectra serve as a powerful complement to experimental data, aiding in the complete characterization of the molecule's vibrational properties. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to elucidate the pathways of chemical reactions, providing insights into reaction kinetics and thermodynamics. This involves mapping the potential energy surface of a reaction, locating the transition states (the energy maxima along the reaction coordinate), and the intermediates (local energy minima). researchgate.net

For reactions involving this compound, such as its esterification or decarboxylation, computational modeling could be used to determine the step-by-step mechanism. By calculating the activation energies associated with each transition state, the rate-determining step of the reaction can be identified. researchgate.net This provides a molecular-level understanding of the compound's reactivity and can guide the optimization of reaction conditions.

Energy Barriers and Reaction Pathways

The reactivity of a molecule is fundamentally governed by the energy barriers of its potential reactions. Computational methods, particularly Density Functional Theory (DFT), are used to map out reaction pathways and calculate the activation energies for specific transformations.

A primary reaction pathway for any carboxylic acid is deprotonation. The gas-phase acidity and the energy barrier to dissociation can be calculated, providing a baseline for its acidic strength. A theoretical study on various substituted benzoic acids demonstrated a strong correlation between calculated gas-phase Gibbs free energy of acidity (ΔacidG°) and experimental values. mdpi.com For this compound, the reaction pathway for dissociation would involve the loss of the carboxylic proton to form the corresponding carboxylate anion.

The energy barrier for this process is influenced by the electronic effects of the substituents on the benzene ring:

Methoxy Group (-OCH₃): This group exerts a dual effect. It is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). quora.comquora.com When at the ortho position (position 2), its -I effect is significant, but steric hindrance can force the methoxy group out of the plane of the benzene ring, potentially reducing its +R effect. This "ortho effect" can lead to complex and sometimes counterintuitive effects on acidity compared to meta and para isomers. quora.comquora.com

Methyl Groups (-CH₃): These are electron-donating groups through both induction (+I) and hyperconjugation. Their presence at positions 3 and 4 would tend to destabilize the resulting negative charge on the carboxylate anion, thereby increasing the energy barrier for deprotonation and decreasing acidity compared to unsubstituted benzoic acid.

A hypothetical energy profile for a reaction could be determined, as shown with QM/MM calculations for other complex reactions, identifying transition states and intermediates. gu.se For a simple reaction like deprotonation, the key value would be the energy difference between the reactant acid and the dissociated products.

Table 1: Illustrative Calculated Electronic Properties for Benzoic Acid Derivatives (Note: This table is illustrative. Values for this compound are hypothetical and based on expected substituent effects.)

| Compound | Substituent Effects | Predicted Gas Phase Acidity (ΔG°) |

|---|---|---|

| Benzoic Acid | Reference | Baseline |

| 3,4-Dimethylbenzoic Acid | +I, +Hyperconjugation | Less acidic than benzoic acid |

| 2-Methoxybenzoic Acid | -I, +R (Ortho effect) | Acidity similar to or slightly greater than benzoic acid |

Solvent Effects in Computational Models

Reactions and molecular properties are profoundly influenced by the solvent. ucl.ac.uk Computational models account for these interactions in two primary ways:

Implicit Solvent Models: These models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. ucl.ac.ukacs.org This approach is computationally efficient and effective for capturing the general electrostatic effects of the solvent on the solute. For this compound, an implicit model could predict how its stability and conformational preferences change in solvents of varying polarity, like water versus toluene.

Explicit Solvent Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. mdpi.comucl.ac.uk This is computationally more demanding but is crucial for systems where specific interactions, like hydrogen bonding, are critical. ucl.ac.ukacs.org To accurately model the behavior of this compound in a protic solvent like water, explicit solvent molecules would be necessary to correctly represent the hydrogen bonds forming between water and the carboxylic acid and methoxy groups.

Studies on other substituted benzoic acids have shown that in apolar solvents, the molecules tend to form hydrogen-bonded dimers, while in solvents with high hydrogen bond acceptor ability, the solvent molecules interact directly with the carboxylic acid group, disrupting this self-association. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by applying classical mechanics. ucl.ac.uk

For this compound, MD simulations could be used to investigate:

Conformational Dynamics: The methoxy group and the carboxylic acid group have rotational freedom. MD simulations can explore the preferred orientations (conformers) of these groups and the energy barriers between them.

Solvation Shell Structure: In an explicit solvent, MD can reveal the detailed structure and dynamics of the solvent molecules immediately surrounding the solute.

Self-Association: Simulations can predict the tendency of molecules to aggregate in solution, for example, through the formation of the hydrogen-bonded dimers observed in other benzoic acids. ucl.ac.ukacs.org

Interactions with Surfaces: MD simulations have been used to explore the adsorption of benzoic acid derivatives on surfaces like silica (B1680970), providing molecular-level information on how factors like pH and surface charge affect these interactions. gu.se

A study on substituted benzoic acids used the General Amber Force Field (GAFF) to model the molecules in solution, successfully identifying the formation of dimers in non-polar solvents. ucl.ac.uk Similar simulations on benzoic acid in confined spaces have shown that restricting the geometry can significantly slow down molecular rotation and increase local density. unimi.it

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Development (excluding biological activity/safety)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physical or chemical properties. slideshare.net These models are built from a "training set" of molecules for which the property of interest (e.g., melting point, boiling point, solubility) is known.

While no specific QSPR models for the physical properties of a series including this compound are published, one could be developed. The process would involve:

Dataset Collection: Gathering a set of substituted benzoic acids with experimentally measured values for a specific physical property.

Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). chitkara.edu.in

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a relationship is established between a selection of descriptors and the measured property. dergipark.org.tr

Validation: The model's predictive power is tested on a separate set of molecules (a "test set") that was not used in its creation.

For example, a QSPR model to predict the melting point of dimethylbenzoic acid isomers could be developed.

Table 2: Hypothetical Data for a QSPR Model to Predict Melting Point (°C) (Note: This table is for illustrative purposes to show the structure of a QSPR dataset. Descriptors are examples of what would be calculated.)

| Compound | Experimental Melting Point (°C) | Molecular Weight ( g/mol ) | XLogP3 (Hydrophobicity) | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 3,4-Dimethylbenzoic acid | 165 | 150.17 | 2.7 | 37.3 |

| 2,4-Dimethylbenzoic acid | 125 | 150.17 | 2.7 | 37.3 |

| 2,5-Dimethylbenzoic acid | 133 | 150.17 | 2.7 | 37.3 |

Once validated, such a model could provide a reasonable estimate for the melting point of this compound without needing to synthesize and measure it.

Derivatization and Analogue Synthesis for Academic Exploration

Design and Synthesis of Substituted 2-Methoxy-3,4-dimethylbenzoic Acid Derivatives

The synthesis of derivatives from this compound can be achieved through various organic reactions that modify its core structure. These modifications can be directed at the carboxylic acid group, the aromatic ring, the methoxy (B1213986) group, or the methyl groups, allowing for a systematic investigation of structure-activity relationships.

The introduction of a wide array of functional groups onto the this compound framework can significantly alter its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications are crucial for probing interactions with biological targets or for developing new chemical probes.

Common synthetic transformations that can be employed include:

Esterification and Amidation: The carboxylic acid moiety is a prime site for derivatization. Conversion to esters or amides can be readily achieved by reacting the acid with various alcohols or amines under standard coupling conditions. This allows for the introduction of a wide range of substituents that can modulate the compound's properties.

Ring Functionalization: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be used to introduce substituents onto the benzene (B151609) ring, although the directing effects of the existing methoxy and methyl groups would need to be carefully considered.

Demethylation/Alkylation: The methoxy group can be cleaved to yield the corresponding phenol, which can then be re-alkylated with different alkyl groups to explore the impact of the ether substituent's size and nature.

Oxidation of Methyl Groups: The methyl groups could potentially be oxidized to hydroxymethyl or formyl groups, which can then be further functionalized.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Alkyl 2-methoxy-3,4-dimethylbenzoates |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | N-substituted 2-methoxy-3,4-dimethylbenzamides |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-methoxy-3,4-dimethylbenzoic acid derivatives |

| Halogenation | X₂ (e.g., Br₂), Lewis acid | Halo-2-methoxy-3,4-dimethylbenzoic acid derivatives |

The introduction of chirality into the derivatives of this compound can be of significant interest for studying stereospecific interactions with biological systems. While the parent compound is achiral, chiral centers can be introduced through various synthetic strategies.

One approach involves the use of chiral auxiliaries attached to the carboxylic acid group. These auxiliaries can direct the stereochemical outcome of subsequent reactions on the molecule, after which the auxiliary can be cleaved to yield an enantiomerically enriched product. Another strategy could involve the asymmetric synthesis of side chains that are then attached to the main scaffold. For instance, the synthesis of mechanically planar chiral rotaxanes has been achieved using a chiral interlocking auxiliary strategy, which could, in principle, be adapted to create topologically complex and chiral structures based on this compound derivatives. soton.ac.uk

Development of Conjugates and Pro-moieties for Research Applications

To enhance the utility of this compound derivatives in academic research, they can be conjugated to other molecules or modified into pro-moieties.

Conjugates: The carboxylic acid handle provides a convenient point for conjugation to biomolecules such as peptides, fluorescent dyes, or biotin (B1667282). These conjugates can be valuable tools for a variety of research applications, including:

Fluorescent Probes: Conjugation to a fluorophore can allow for the visualization of the molecule's distribution and localization within cells or tissues.

Affinity Probes: Attachment of a tag like biotin can facilitate the identification and isolation of binding partners through affinity chromatography.

Pro-moieties: The term "pro-moiety" refers to a part of a molecule that is cleaved in a specific environment to release the active compound. For research purposes, derivatives of this compound could be designed as pro-moieties that are activated by a specific enzyme or chemical stimulus. This approach is useful for studying targeted release and for controlling the concentration of the active compound in a particular experimental system.

Libraries of Analogues for High-Throughput Screening in Academic Assays (e.g., enzyme inhibition, mechanistic studies)

The generation of a library of structurally related analogues of this compound is a powerful strategy for high-throughput screening (HTS) in various academic assays. timtec.net HTS allows for the rapid testing of a large number of compounds to identify "hits" with a desired activity. mdpi.com These hits can then be further optimized in a lead discovery program.

Academic assays where such a library could be screened include:

Enzyme Inhibition Assays: Benzoic acid derivatives have been studied as inhibitors of various enzymes. mdpi.com For example, they have been investigated as inhibitors of trans-sialidase, an enzyme from the parasite that causes Chagas disease. mdpi.com A library of this compound analogues could be screened against a panel of enzymes to identify novel inhibitors. The potency of inhibitors is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Mechanistic Studies: Analogues with systematic structural variations can be used to probe the mechanism of action of a particular biological process. By observing how small changes in the molecule's structure affect its activity, researchers can gain insights into the key molecular interactions involved.

The table below provides a hypothetical example of a small library of this compound analogues and their potential application in an enzyme inhibition screen.

| Compound ID | R Group (at carboxylic acid) | % Inhibition at 10 µM (Hypothetical) |

| JPC-001 | -OH (Parent Compound) | 5% |

| JPC-002 | -OCH₃ | 12% |

| JPC-003 | -NH₂ | 25% |

| JPC-004 | -NH-CH₂-Ph | 45% |

| JPC-005 | -NH-Cyclohexyl | 38% |

Scaffold Hopping and Isosteric Replacement Studies

Scaffold hopping and isosteric replacement are important strategies in medicinal chemistry and chemical biology for the design of new compounds with improved properties. nih.gov These concepts can be applied to the this compound scaffold for academic exploration.

Scaffold Hopping: This involves replacing the central core of the molecule with a structurally different scaffold while maintaining a similar three-dimensional arrangement of the key functional groups. nih.gov This can lead to the discovery of novel chemotypes with potentially different intellectual property landscapes and improved pharmacological properties. For this compound, the benzene ring could be replaced by other aromatic or non-aromatic ring systems.

Isosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties (isosteres). This is often done to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid group could be replaced by a tetrazole, which is a common bioisostere.

The table below illustrates some potential scaffold hops and isosteric replacements for this compound.

| Original Scaffold/Group | Potential Replacement | Rationale |

| Benzene Ring | Pyridine, Thiophene, Furan | Exploration of novel heterocyclic scaffolds. |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid | Isosteric replacement to modulate acidity and binding interactions. |

| Methoxy Group (-OCH₃) | -SCH₃, -NHCH₃, -Cl | To investigate the role of the methoxy group's electronic and steric properties. |

| Methyl Group (-CH₃) | -Ethyl, -CF₃, -Cl | To probe the steric and electronic requirements at these positions. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecular architectures. semanticscholar.org 2-Methoxy-3,4-dimethylbenzoic acid serves as a key starting material or intermediate in the synthesis of a range of molecules, including those with significant biological or material properties. chemixl.com

Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, are widely found in nature and exhibit a broad spectrum of biological activities. nih.gov The synthesis of xanthone (B1684191) derivatives often involves the use of substituted benzoic acids. While direct evidence for the use of this compound in the synthesis of naturally occurring xanthones is not extensively documented in the readily available literature, its structural motifs are present in various synthetic analogues. The methoxy (B1213986) and methyl groups on the benzoic acid ring can influence the electronic and steric properties of the resulting xanthone, potentially modulating its biological efficacy. For instance, methoxylated xanthone derivatives have been identified as promising modulators of Protein Kinase C (PKC), an important enzyme in cellular signaling pathways. nih.gov

The general synthetic strategies towards xanthones often involve the condensation of a substituted salicylic (B10762653) acid or its equivalent with a substituted phenol, or the cyclization of a benzophenone (B1666685) precursor. The specific substitution pattern of this compound makes it a potential candidate for constructing xanthones with a defined arrangement of substituents on one of the aromatic rings.

This compound and its isomers serve as crucial intermediates in the preparation of a variety of specialty chemicals for research purposes. chemixl.com For example, the related compound, 2-Methoxy-4-(methylsulfanyl)benzoic acid, is a key intermediate in the synthesis of the cardiotonic drugs Sulmazole and Isomazole. researchgate.net This highlights the importance of methoxy-substituted benzoic acids in the development of pharmacologically active molecules.

Furthermore, derivatives of methoxybenzoic acids are utilized in the synthesis of fluorescent dyes and other functional organic molecules. The specific arrangement of substituents on the aromatic ring of this compound can be strategically exploited to fine-tune the properties of the final products. The carboxylic acid group provides a handle for various chemical transformations, such as esterification and amidation, allowing for its incorporation into larger and more complex structures. chemixl.com

| Intermediate | Final Product Class | Significance |

| 2-Methoxy-4-(methylsulfanyl)benzoic Acid | Cardiotonic Drugs (e.g., Sulmazole) | Demonstrates the role of methoxybenzoic acid derivatives in medicinal chemistry. researchgate.net |

| Methoxybenzoic Acid Derivatives | Fluorescent Dyes | The substituent pattern influences the photophysical properties of the dyes. |

| This compound | Custom Organic Molecules | The functional groups allow for diverse chemical modifications for research applications. chemixl.com |

Integration into Polymer Chemistry Research

The unique chemical structure of this compound and its derivatives makes it a candidate for research in polymer chemistry, where the precise control over monomer structure can lead to polymers with tailored properties.

While direct polymerization of this compound itself is not commonly reported, its derivatives can be envisioned as monomers for creating functional polymers. For instance, a related biobased monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from ferulic acid, has been successfully used in radical polymerization to create both thermoplastics and thermoset polymers. mdpi.comresearchgate.netmdpi.com This demonstrates the potential of methoxy-substituted phenolic compounds in polymer synthesis. By converting the carboxylic acid group of this compound into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it could be used to synthesize polymers with specific functionalities imparted by the methoxy and dimethyl substitutions. These functionalities could influence properties like solubility, thermal stability, and chemical resistance of the resulting polymer.

The incorporation of small molecules as additives or comonomers is a common strategy to modify the properties of polymers. This compound, with its aromatic nature and specific functional groups, could potentially be used as a modifier. For example, its presence within a polymer matrix could affect the material's mechanical properties, thermal behavior, or its interaction with other substances. The methoxy and methyl groups can alter the intermolecular forces within the polymer, potentially leading to changes in glass transition temperature or crystallinity.

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional structures is a key aspect of this field.

This compound possesses functional groups capable of participating in various non-covalent interactions, such as hydrogen bonding (via the carboxylic acid group) and π-π stacking (via the aromatic ring). These interactions are fundamental to the construction of supramolecular assemblies. For instance, lanthanide complexes with substituted benzoic acids, such as 2,6-dimethylbenzoate, have been shown to form 2D supramolecular structures through intermolecular hydrogen bonding. researchgate.net Although this example does not use this compound specifically, it illustrates the potential of substituted benzoic acids to act as ligands that can direct the formation of extended supramolecular architectures with interesting luminescent or magnetic properties. researchgate.net The specific substitution pattern on this compound could lead to unique packing arrangements and, consequently, novel material properties in the resulting supramolecular systems.

Design of Self-Assembled Systems

The principles of molecular self-assembly rely on the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Benzoic acid derivatives are frequently studied in this context due to the strong and directional hydrogen bonds formed by their carboxylic acid groups, which can lead to the formation of well-defined supramolecular structures like dimers, chains, or more complex networks.

However, a thorough search of scientific literature reveals no specific studies on the self-assembly behavior of This compound . The interplay between the methoxy and dimethyl substituents on the aromatic ring would be expected to influence its solid-state packing and the formation of supramolecular architectures. The steric hindrance and electronic effects of these groups could potentially lead to unique assembly motifs, differing from simpler substituted benzoic acids. Without experimental data, such as single-crystal X-ray diffraction studies, any discussion of its self-assembly properties would be purely speculative.

Host-Guest Chemistry with Designed Receptors

There is no available research describing the use of This compound as a component in the design or synthesis of molecular hosts for host-guest chemistry applications. The development of a receptor molecule typically involves incorporating specific recognition motifs and a pre-organized three-dimensional structure to achieve effective binding of a target guest. While the carboxylic acid and methoxy groups of This compound could theoretically participate in binding interactions, there are no published examples of this compound being integrated into a larger host architecture for the purpose of molecular recognition.

Biological Interactions and Enzymatic Transformations Mechanistic Focus

Substrate Recognition and Binding with Metabolic Enzymes (e.g., Cytochrome P450 Enzymes)

The initiation of metabolism requires the substrate to bind to the active site of an enzyme. For "2-Methoxy-3,4-dimethylbenzoic acid," cytochrome P450 enzymes are of primary interest. The binding affinity and orientation of the substrate within the enzyme's active site are crucial determinants of the subsequent metabolic reaction.

While a specific X-ray crystal structure of "this compound" complexed with a cytochrome P450 enzyme is not available in the current literature, extensive research on closely related analogues, such as 4-methoxybenzoic acid, with enzymes like CYP199A2 and CYP199A4 from Rhodopseudomonas palustris, provides significant insights into the binding mechanism. nih.gov

The crystal structures of these enzyme-substrate complexes reveal a highly specific binding pocket. The binding is primarily driven by a combination of hydrophobic and hydrophilic interactions. The carboxylate group of the benzoic acid moiety is critical for recognition and anchoring the substrate within the active site. uq.edu.au It typically forms strong hydrogen bonds and salt bridges with conserved polar and basic amino acid residues. In CYP199A4, these key residues include Arginine 92, Serine 95, and Arginine 243. nih.gov

Upon substrate binding, the enzyme undergoes a significant conformational change, shifting from an "open" to a "closed" state. This transition effectively sequesters the substrate from the solvent and positions it optimally for catalysis. nih.gov The benzene (B151609) ring of the substrate is generally enveloped by hydrophobic residues, such as phenylalanine (e.g., Phe185 in CYP199A4), which stabilize the complex through π-π stacking and other non-polar interactions. nih.gov

For "this compound," it is anticipated that the carboxylate group would engage in similar polar interactions. The orientation of the molecule would likely position the methoxy (B1213986) and methyl groups in proximity to the heme iron, the catalytic center of the enzyme, priming them for oxidative transformation. The exact orientation would be influenced by the steric bulk of the methyl groups at the 3 and 4 positions.

Table 1: Key Amino Acid Interactions in CYP199A4 with Benzoic Acid Derivatives This table is based on data from related substrates to infer potential interactions.

| Interacting Residue | Type of Interaction | Role in Binding |

|---|---|---|

| Arginine 92 | Hydrogen Bond / Salt Bridge | Anchors the carboxylate group |

| Serine 95 | Hydrogen Bond | Stabilizes the carboxylate group |

| Arginine 243 | Hydrogen Bond (water-mediated) | Further stabilizes the carboxylate |

| Phenylalanine 185 | Hydrophobic (π-π stacking) | Orients the aromatic ring |